molecular formula C6H10O B2861734 2-Methylpent-4-yn-1-ol CAS No. 58113-69-2

2-Methylpent-4-yn-1-ol

Cat. No. B2861734
CAS RN: 58113-69-2
M. Wt: 98.145
InChI Key: CUJNHYUUEHYUIY-UHFFFAOYSA-N
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Description

“2-Methylpent-4-yn-1-ol” is a chemical compound with the molecular formula C6H10O . It is also known by other names such as “2-Methyl-4-pentyn-2-ol” and "4-Methyl-1-pentyne-4-ol" .


Synthesis Analysis

The synthesis of “2-Methylpent-4-yn-1-ol” involves several chemical reactions. For instance, one study found that in the thermal reaction of Z-3-methylpent-2-en-4-yn-1-ol, two parallel processes occur — radical polymerization and formation of low-molecular-weight products by a nonradical pathway .


Molecular Structure Analysis

The molecular structure of “2-Methylpent-4-yn-1-ol” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

“2-Methylpent-4-yn-1-ol” undergoes various chemical reactions. For example, it was found that in the thermal reaction of Z-3-methylpent-2-en-4-yn-1-ol, two parallel processes occur — radical polymerization and formation of low-molecular-weight products by a nonradical pathway .


Physical And Chemical Properties Analysis

“2-Methylpent-4-yn-1-ol” has a molecular weight of 98.143 Da . More detailed physical and chemical properties are not available in the sources.

Scientific Research Applications

1. Chemical Synthesis and Catalysis

2-Methylpent-4-yn-1-ol is utilized in chemical synthesis, particularly in the construction of complex molecules. For instance, it's used in the intramolecular enyne Diels-Alder reaction, aiding in the stereoselective construction of tricyclic dioxadienones, which are key structures in certain natural products (Hoffmann et al., 1993). Additionally, its derivatives are studied in catalytic activities, such as the dehydration of 4-methylpentan-2-ol to form products like 4-methylpent-1-ene (Cutrufello et al., 2002).

2. Nanocomposite Oxides and Catalysis

In the field of nanotechnology, 2-Methylpent-4-yn-1-ol plays a role in studying the properties of nanocomposite oxides. It's used in research exploring the selective dehydration of alcohols over SiO2 supported CeO2 and Ce x Zr 1− x O2 nanocomposite oxides (Reddy et al., 2007).

3. Study of Reaction Mechanisms

Research involving 2-Methylpent-4-yn-1-ol contributes to understanding various chemical reaction mechanisms. For example, its role in the dimerization processes, as studied in Diels-Alder reactions, offers insights into unusual pathways and product formations (Nekipelova & Fentsov, 1989).

4. Exploration of Catalytic Systems

Studies involving 2-Methylpent-4-yn-1-ol help in exploring the acid-base properties and catalytic activities of various mixed oxides. These studies are crucial for developing efficient catalysts in industrial processes (Cutrufello et al., 2001).

5. Organic Synthesis

This compound is also a subject of interest in organic synthesis, specifically in studies involving the synthesis of different organic compounds through various reaction pathways (Gabriele et al., 2000).

Safety And Hazards

When handling “2-Methylpent-4-yn-1-ol”, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It’s also advised to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methylpent-4-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h1,6-7H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJNHYUUEHYUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpent-4-yn-1-ol

Citations

For This Compound
10
Citations
JD Pettigrew, RP Freeman… - Canadian journal of …, 2004 - cdnsciencepub.com
… Synthesis of (2R)-2-methylpent-4-yn-1-ol ((2R)-12) and (2S)-2-methylpent-4-yn-1-ol ((2S)-12): confirmation of absolute stereochemistry. Reagents and conditions: (a) LiAlH4, THF, 0 C …
Number of citations: 67 cdnsciencepub.com
MJ Pouy, SA Delp, J Uddin, VM Ramdeen… - ACS …, 2012 - ACS Publications
Intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds to form 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic …
Number of citations: 63 pubs.acs.org
K Suttisintong, JD White - The Journal of Organic Chemistry, 2015 - ACS Publications
Asymmetric anti-aldol coupling of a norephedrine-derived ester with an α-chiral aldehyde was used to synthesize a carboxylic acid representing the C13–C19 segment of the …
Number of citations: 13 pubs.acs.org
B Panda, TK Sarkar - The Journal of Organic Chemistry, 2013 - ACS Publications
A new and efficient one-pot desilylation–gold-catalyzed cycloisomerization of alkynes containing a silyl-protected phenolic −OH and a free alcoholic −OH unit leads selectively to the …
Number of citations: 50 pubs.acs.org
AK Shaikh - 2014 - olympias.lib.uoi.gr
This work was performed at the Laboratory of Organic Chemistry, University of Ioannina, during the period October 2009 to November 2013. The title of the thesis is “The synthesis of 2-…
Number of citations: 2 olympias.lib.uoi.gr
JD Pettigrew - 2006 - collectionscanada.gc.ca
The isolation and structural characterization of seven closely related natural products, the xyloketals, from a mangrove fungus of the Xylaria species have been reported recently by Lin …
Number of citations: 2 www.collectionscanada.gc.ca
M Campbell - 2011 - summit.sfu.ca
An investigation of the triple electrophilic aromatic substitution (EAS) reactions of phloroglucinol (1,3,5-trihydroxybenzene) has led to the preparation of both symmetrical triple Mannich …
Number of citations: 3 summit.sfu.ca
X Shi, X Liu, F Yang, Y Wang, Z Wang, X Jiao, P Xie - Tetrahedron, 2019 - Elsevier
… Subsequently, the Sonogashira coupling of compound 15 and (S)-2-methylpent-4-yn-1-ol (20) gave compound 16 in good yield [26]. Treating 16 with 1.5 N NaOMe in DMSO at 140 C […
Number of citations: 5 www.sciencedirect.com
AP Dobbs, S Martinović - Tetrahedron letters, 2002 - Elsevier
… The methyl substituted version of 1 was prepared using an analogous route to that employed for 1 (71% overall yield from commercially available 2-methylpent-4-yn-1-ol) in order to …
Number of citations: 108 www.sciencedirect.com
B Roy, N Rout, P Kuila, D Sarkar - Journal of Heterocyclic …, 2021 - Wiley Online Library
… system which was achieved by using LDA at −78C giving single diastereomer (23) in 77% yield followed by reduction using LAH at 0C to give a non-racemic (R)-2-methylpent-4-yn-1-ol. …
Number of citations: 8 onlinelibrary.wiley.com

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